molecular formula C4H5BrF2 B2823223 1-Bromo-1-(difluoromethyl)cyclopropane CAS No. 2551118-10-4

1-Bromo-1-(difluoromethyl)cyclopropane

Cat. No.: B2823223
CAS No.: 2551118-10-4
M. Wt: 170.985
InChI Key: LAWLOXHDOKTFKS-UHFFFAOYSA-N
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Description

1-Bromo-1-(difluoromethyl)cyclopropane is an organofluorine compound characterized by a cyclopropane ring substituted with a bromine atom and a difluoromethyl group.

Preparation Methods

Chemical Reactions Analysis

1-Bromo-1-(difluoromethyl)cyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-Bromo-1-(difluoromethyl)cyclopropane exerts its effects involves the interaction of its bromine and difluoromethyl groups with various molecular targets. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of new chemical bonds . The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Bromo-1-(difluoromethyl)cyclopropane can be compared with other cyclopropane derivatives, such as:

The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which confer distinct reactivity and stability characteristics .

Properties

IUPAC Name

1-bromo-1-(difluoromethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2/c5-4(1-2-4)3(6)7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWLOXHDOKTFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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